molecular formula C9H16N2 B8685606 4-(Aminomethyl)-1-methylcyclohexanecarbonitrile

4-(Aminomethyl)-1-methylcyclohexanecarbonitrile

Cat. No. B8685606
M. Wt: 152.24 g/mol
InChI Key: RZKLGWJVECMELN-UHFFFAOYSA-N
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Patent
US09034875B2

Procedure details

To a solution of EXAMPLE 366A (480 mg) in dichloromethane (10 mL) was added trifluoroacetic acid (10 mL). The mixture was stirred for 3 hours. The mixture was then concentrated under vacuum and was used directly in the next reaction without further purification.
Name
solution
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([CH3:18])[CH2:8][CH2:7][CH:6]([CH2:9][NH:10]C(=O)OC(C)(C)C)[CH2:5][CH2:4]1)#[N:2].FC(F)(F)C(O)=O>ClCCl>[NH2:10][CH2:9][CH:6]1[CH2:7][CH2:8][C:3]([CH3:18])([C:1]#[N:2])[CH2:4][CH2:5]1

Inputs

Step One
Name
solution
Quantity
480 mg
Type
reactant
Smiles
C(#N)C1(CCC(CC1)CNC(OC(C)(C)C)=O)C
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
was used directly in the next reaction without further purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NCC1CCC(CC1)(C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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